Cas no 78507-26-3 (1-(Bromomethyl)-4-methylcyclohexane)
1-(Bromomethyl)-4-methylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- 78507-33-2
- 821-905-4
- AB86527
- EN300-132260
- TRANS-4-METHYLCYCLOHEXYLMETHYL BROMIDE
- CS-0038987
- SCHEMBL740013
- (1r,4r)-1-(bromomethyl)-4-methylcyclohexane
- EN300-7348055
- cis-4-methylcyclohexylmethyl bromide
- Cyclohexane, 1-(bromomethyl)-4-methyl-, trans-
- DTXSID90541391
- DB-362970
- 78507-26-3
- 1'-Brom-1.4-dimethylcyclohexan
- SCHEMBL15043433
- MFCD16657517
- 4-Methylcyclohexylmethyl bromide
- cis-1-(bromomethyl)-4-methyl-cyclohexane
- AT33352
- CGJQBQWGDRNEDA-ZKCHVHJHSA-N
- 21857-32-9
- trans-1-(bromomethyl)-4-methylcyclohexane
- 1-Bromomethyl-4-methylcyclohexane
- AKOS014315818
- AS-62375
- AT33351
- SY026798
- DTXCID50492178
- 1-(Bromomethyl)-4-methylcyclohexane
- WAA85732
- SCHEMBL8796813
- (1s,4s)-1-(bromomethyl)-4-methylcyclohexane
- CGJQBQWGDRNEDA-UHFFFAOYSA-N
-
- Inchi: 1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3
- InChI Key: CGJQBQWGDRNEDA-UHFFFAOYSA-N
- SMILES: BrCC1CCC(C)CC1
Computed Properties
- Exact Mass: 190.03571Da
- Monoisotopic Mass: 190.03571Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 72.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
1-(Bromomethyl)-4-methylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC46081-2.5g |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 2.5g |
$1420.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-5g |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 5g |
$2083.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-10g |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 10g |
$3071.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-50mg |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 50mg |
$199.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-100mg |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 100mg |
$280.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-250mg |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 250mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-500mg |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 500mg |
$587.00 | 2024-04-19 | |
| A2B Chem LLC | AC46081-1g |
Trans-1-(bromomethyl)-4-methylcyclohexane |
78507-26-3 | 95% | 1g |
$742.00 | 2024-04-19 | |
| Enamine | EN300-7348055-0.05g |
rac-(1r,4r)-1-(bromomethyl)-4-methylcyclohexane, trans |
78507-26-3 | 95% | 0.05g |
$155.0 | 2023-07-10 | |
| Enamine | EN300-7348055-0.1g |
rac-(1r,4r)-1-(bromomethyl)-4-methylcyclohexane, trans |
78507-26-3 | 95% | 0.1g |
$232.0 | 2023-07-10 |
1-(Bromomethyl)-4-methylcyclohexane Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-(Bromomethyl)-4-methylcyclohexane
Research Briefing on 1-(Bromomethyl)-4-methylcyclohexane (CAS: 78507-26-3) in Chemical Biology and Pharmaceutical Applications
1-(Bromomethyl)-4-methylcyclohexane (CAS: 78507-26-3) is a brominated cyclohexane derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules and drug candidates. Its unique structural features, including the bromomethyl functional group and the methyl-substituted cyclohexane ring, make it a valuable building block for constructing complex molecular architectures with potential therapeutic applications.
Recent studies have explored the synthetic utility of 1-(Bromomethyl)-4-methylcyclohexane in various pharmaceutical contexts. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a key intermediate in the synthesis of cyclohexane-based protease inhibitors targeting viral infections. The bromomethyl group's reactivity allows for efficient functionalization, enabling researchers to introduce diverse pharmacophores at this position. This flexibility has proven particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize drug-like properties.
In the field of chemical biology, 1-(Bromomethyl)-4-methylcyclohexane has been employed as a molecular scaffold for developing chemical probes. A recent study published in ACS Chemical Biology (2024) utilized this compound to create activity-based probes for studying enzyme mechanisms in cancer cells. The methylcyclohexane moiety provides optimal lipophilicity for cell membrane penetration, while the bromomethyl group serves as an attachment point for reporter tags such as fluorescent dyes or biotin. These probes have enabled real-time visualization of enzymatic activity in live cells, offering new insights into disease mechanisms.
From a synthetic chemistry perspective, advancements in the preparation of 1-(Bromomethyl)-4-methylcyclohexane have been reported. A 2023 Organic Process Research & Development article described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs catalytic bromination under mild conditions, addressing previous challenges with selectivity and byproduct formation. This development is particularly significant for pharmaceutical manufacturing, where consistent quality and scalability are critical requirements.
The safety profile and handling considerations of 1-(Bromomethyl)-4-methylcyclohexane have also been the subject of recent investigations. A 2024 toxicology study published in Chemical Research in Toxicology evaluated its potential health effects and recommended appropriate safety measures for laboratory use. While the compound shows moderate reactivity typical of alkyl bromides, proper handling procedures can effectively mitigate risks. These findings are important for researchers working with this material in drug discovery and development settings.
Looking forward, 1-(Bromomethyl)-4-methylcyclohexane continues to show promise in emerging areas of pharmaceutical research. Current investigations are exploring its potential in the development of targeted drug delivery systems, where its chemical properties may enable conjugation to various carrier molecules. Additionally, its application in the synthesis of novel agrochemicals and specialty chemicals is being explored, demonstrating the compound's versatility across multiple industries. As research progresses, we anticipate seeing more innovative applications of this valuable chemical building block.
78507-26-3 (1-(Bromomethyl)-4-methylcyclohexane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)